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Compound of Interest

Compound Name: 1,5-Naphthyridin-2(1H)-one

Cat. No.: B079942

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridin-2(1H)-one core is a prominent heterocyclic scaffold that has garnered
significant attention in medicinal chemistry. Its rigid, planar structure, combined with its capacity
for diverse substitutions, allows for the precise spatial orientation of functional groups, making it
an ideal framework for interacting with a wide array of biological targets. This has led to its
designation as a "privileged structure," a term coined to describe molecular frameworks that
are capable of binding to multiple, unrelated biological targets. This guide provides a
comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1,5-
naphthyridin-2(1H)-one derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the 1,5-naphthyridin-2(1H)-one scaffold have demonstrated a broad spectrum
of pharmacological activities, positioning them as promising candidates for the development of
novel therapeutics for a range of diseases.

Anticancer Activity

A significant area of investigation for 1,5-naphthyridin-2(1H)-one derivatives is in oncology.
These compounds have been shown to inhibit various protein kinases that are crucial for
cancer cell proliferation, survival, and metastasis.
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» Kinase Inhibition: The 1,5-naphthyridine core has been successfully employed to develop
potent inhibitors of several key kinases. For instance, derivatives have shown significant
inhibitory activity against c-Met kinase, a receptor tyrosine kinase often dysregulated in
various cancers. Additionally, compounds incorporating this scaffold have been identified as
potent inhibitors of the mammalian target of rapamycin (nTOR), a central regulator of cell
growth and proliferation.[1] Another important target is the transforming growth factor-beta
(TGF-B) type | receptor (ALK5), where 1,5-naphthyridine derivatives have demonstrated low
nanomolar inhibitory concentrations.[2][3]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new
antimicrobial agents. The 1,5-naphthyridin-2(1H)-one scaffold has shown promise in this

area.

» Antibacterial and Antifungal Properties: Various derivatives have exhibited potent activity
against a range of Gram-positive and Gram-negative bacteria. The mechanism of action for
some of these compounds involves the inhibition of essential bacterial enzymes. Some
derivatives have also demonstrated antifungal activity.

Antiviral Activity

The 1,5-naphthyridin-2(1H)-one core has been explored for the development of antiviral
agents.

e HIV Integrase Inhibition: Notably, certain derivatives of 7-benzyl-4-hydroxy-1,5-
naphthyridin-2(1H)-one have been identified as potent inhibitors of HIV-1 integrase, a key
enzyme in the viral replication cycle. These compounds have shown low nanomolar IC50
values in strand transfer assays and potent antiviral activity in cellular models.

Other Therapeutic Areas

The versatility of the 1,5-naphthyridin-2(1H)-one scaffold extends to other therapeutic areas,
including:

o Neurodegenerative Diseases: As antagonists of the N-methyl-D-aspartate (NMDA) receptor.
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 Inflammatory Diseases: Exhibiting anti-inflammatory properties.

Data Presentation: Biological Activity of 1,5-

Naphthyridin-2(1H)-one Derivatives

The following tables summarize the quantitative biological data for representative 1,5-

naphthyridin-2(1H)-one derivatives.

Table 1: Kinase Inhibitory Activity

Compound Class Target Kinase IC50 (nM) Reference
Aminothiazole
o ALK5 6 [2]
Derivative
Pyrazole Derivative ALK5 4 [2]
Benzonaphthyridinone
MmTOR 2 (cellular) [1]

(Torinl)

1H-imidazol[4,5-h][4]
[5]naphthyridin-2(3H)-  c-Met 2600
one derivative

[6]

Table 2: Antimicrobial Activity

© 2025 BenchChem. All rights reserved. 3/12

Tech Support


https://www.benchchem.com/product/b079942?utm_src=pdf-body
https://www.benchchem.com/product/b079942?utm_src=pdf-body
https://www.benchchem.com/product/b079942?utm_src=pdf-body
https://www.benchchem.com/product/b079942?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15317461/
https://pubmed.ncbi.nlm.nih.gov/15317461/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3893826/
https://www.mdpi.com/2079-6382/12/8/1265
https://www.cellsignal.com/pathways/tgf-beta-signaling-pathway
https://pubmed.ncbi.nlm.nih.gov/23188156/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Bacterial/Fungal
Compound .
Strain

MIC (pg/mL)

Reference

Quinoxaline derivative

S. aureus (MSSA)
(18)

1-2

[7]

Quinoxaline derivative

S. aureus (MRSA)
(18)

1-2

[7]

Quinoxaline derivative

E. faecalis (VRE)
(18)

1-2

[7]

7-acetamido-1,8-
naphthyridin-4(1H)-
one

E. coli, S. aureus, P.

aeruginosa

> 1024

[8]

1-
(dimethylaminomethyl _

P. aeruginosa MDR1
)naphthalen-2-ol

derivative

10

[9]

1-(piperidin-1-
ylmethyl)naphthalen- S. aureus MDR

2-ol derivative

100

[9]

Table 3: Antiviral Activity

Compound .
L Virus/Target
Class/Derivative

IC50/EC50

Reference

7-benzyl-4-hydroxy-
1,5-naphthyridin-
2(1H)-one
carboxamide

HIV-1 Integrase

Low nanomolar

Not specified

1,6-Naphthyridine

o HCMV (AD 169)
derivative (Al)

39-223-fold lower than

ganciclovir

[10]

Experimental Protocols
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Detailed methodologies for the synthesis of the 1,5-naphthyridin-2(1H)-one core and for the
evaluation of biological activity are crucial for reproducibility and further development.

Synthesis of the 1,5-Naphthyridin-2(1H)-one Scaffold

Two classical and effective methods for the synthesis of the naphthyridine ring system are the
Skraup synthesis and the Friedlander annulation.

Protocol 1: Modified Friedlander Synthesis of 1,5-Naphthyridines

This protocol describes a solvent-free synthesis using cerium(lil) chloride heptahydrate as a
catalyst.[11]

o Materials:

o

2-Aminonicotinaldehyde

o Active methylene compound (e.g., ethyl acetoacetate)

o Cerium(lll) chloride heptahydrate (CeCls-7H20)

o Mortar and pestle

o Ethyl acetate

o Hexane

o Silica gel for column chromatography

e Procedure:

o

Place an equimolar mixture of 2-aminonicotinaldehyde (1 mmol), the active methylene
compound (1 mmol), and CeCls-7H20 (1 mmol) in a mortar.

o

Grind the mixture with a pestle at room temperature for 3-6 minutes. The reaction progress
can be monitored by Thin Layer Chromatography (TLC).

o

Upon completion, add ethyl acetate to the reaction mixture and stir.
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o Filter the mixture to remove the catalyst.
o Evaporate the solvent from the filtrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel using a mixture of ethyl
acetate and hexane as the eluent to yield the desired 1,5-naphthyridine derivative.

Biological Assays

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of a
compound.

e Materials:
o Target kinase and its specific substrate
o 1,5-Naphthyridin-2(1H)-one derivative (test compound)
o ATP
o Kinase assay buffer
o ADP-Glo™ Kinase Assay Kit (Promega)
o 384-well white plates
o Plate reader capable of measuring luminescence
e Procedure:

o Prepare serial dilutions of the test compound in the kinase assay buffer. Ensure the final
DMSO concentration is < 1%.

o In a 384-well plate, add 1 pL of the diluted compound or DMSO (for control).

o Add 2 uL of a mixture containing the target kinase and its substrate to each well.
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[e]

Incubate the plate at room temperature for 15-30 minutes.
o Initiate the kinase reaction by adding 2 pL of ATP solution to each well.
o Incubate the plate at 30°C for 60 minutes.

o Stop the reaction by adding 5 pL of ADP-Glo™ Reagent and incubate for 40 minutes at
room temperature.

o Add 10 pL of Kinase Detection Reagent to convert ADP to ATP and incubate for 30-60
minutes at room temperature.

o Measure the luminescence using a plate reader. The signal is proportional to the kinase
activity.

o Calculate the IC50 value by plotting the percentage of inhibition against the compound
concentration.

Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of an antibacterial agent that inhibits the
visible growth of a microorganism.

o Materials:

o Bacterial strain of interest

[¢]

Appropriate broth medium (e.g., Mueller-Hinton Broth)

[¢]

1,5-Naphthyridin-2(1H)-one derivative (test compound)

[e]

96-well microtiter plates

o

Spectrophotometer or plate reader
e Procedure:

o Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
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[e]

In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.

o Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to

achieve a final concentration of approximately 5 x 10> CFU/mL in each well.

o Inoculate each well (except for the sterility control) with the bacterial suspension.

o Include a growth control (no compound) and a sterility control (no bacteria).

o Incubate the plate at 37°C for 18-24 hours.

o Determine the MIC by visually inspecting for the lowest concentration that shows no

turbidity or by measuring the optical density at 600 nm.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key

concepts related to the 1,5-naphthyridin-2(1H)-one scaffold.
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Caption: TGF-B Signaling Pathway and Inhibition by 1,5-Naphthyridin-2(1H)-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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